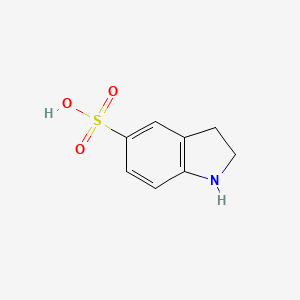

2,3-dihydro-1H-indole-5-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-13(11,12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIWTNHDWUIISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620785 | |

| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98487-89-9 | |

| Record name | 2,3-Dihydro-1H-indole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Indole 5 Sulfonic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to the 2,3-Dihydro-1H-indole-5-sulfonic Acid Core

The construction of the 2,3-dihydro-1H-indole-5-sulfonic acid framework can be achieved through two primary strategies: direct sulfonation of a pre-existing dihydroindole or indole (B1671886) ring system, or by constructing the indoline (B122111) ring from precursors already bearing the sulfonic acid moiety.

Direct sulfonation is a common method for introducing a sulfonic acid group onto an aromatic ring. In the context of indoles and their reduced counterparts, dihydroindoles (indolines), the regioselectivity of the sulfonation is a key consideration.

For indole itself, electrophilic substitution typically occurs at the C3 position. Sulfonation of indole with a pyridine (B92270)–sulfur trioxide complex in hot pyridine yields indole-3-sulfonic acid. bhu.ac.inuop.edu.pk Similarly, 1-methyl, 2-methyl, and 1,2-dimethylindole (B146781) are also sulfonated at the C3 position. africaresearchconnects.com However, if the C3 position is blocked, as in 3-methylindole, sulfonation occurs at the C2 position. africaresearchconnects.com Under strongly acidic conditions, such as with nitric and sulfuric acids, 2-methylindole (B41428) undergoes substitution at the C5 position, suggesting that the reaction proceeds through a protonated intermediate that directs the electrophile to the benzene (B151609) ring. bhu.ac.in More recent methods have explored copper-mediated C4-H sulfonylation of indoles using a transient directing group strategy, offering a regioselective route to C4-sulfonylated indoles. acs.org

The direct sulfonation of the dihydroindole (indoline) ring system has also been reported. For instance, dihydro-indole obtained from the catalytic reduction of indole can be sulfonated by treatment with sulfuric acid monohydrate followed by oleum (B3057394) at low temperatures. google.com This process yields the corresponding dihydroindole sulfonic acid.

Table 1: Sulfonation of Indole Derivatives

| Starting Material | Reagent and Conditions | Major Product | Reference |

| Indole | Pyridine-sulfur trioxide, hot pyridine | Indole-3-sulfonic acid | bhu.ac.inuop.edu.pk |

| Indole | Sulfuric acid | Benzene sulfonic acid | youtube.com |

| Indole | Chlorosulfuric acid | Benzene sulfonic acid | wikipedia.org |

| 2-Methylindole | Nitric/sulfuric acids | 5-Nitro-2-methylindole | bhu.ac.in |

| 3-Methylindole | Pyridinium-1-sulphonate, refluxing pyridine | 3-Methylindole-2-sulfonic acid | africaresearchconnects.com |

| Dihydro-indole | Sulfuric acid monohydrate, oleum (26%), 20°C | Dihydroindole sulfonic acid | google.com |

An alternative to direct sulfonation is the construction of the indoline ring from precursors that already contain a sulfonic acid group. This approach can offer better control over the final product's regiochemistry.

One notable example is the Fischer indole synthesis, which can be adapted to produce indole sulfonic acids. For instance, the reaction of p-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in refluxing acetic acid yields 2,3,3-trimethyl-3H-indole-5-sulfonic acid. chemicalbook.com While this example yields an indole, similar strategies can be envisioned for the synthesis of indolines by using appropriate precursors and reduction steps.

Modern cyclization methods are also being employed to synthesize functionalized indolines. For example, a copper-catalyzed cyclization of 2-ethynylanilines with sulfonyl azides has been developed to efficiently produce 2-sulfonyliminoindolines. nih.govelsevierpure.com This method allows for the facile introduction of functional groups at the 2-position of the indoline ring. nih.govelsevierpure.com Additionally, radical cascade cyclization of 2-alkynylaniline derivatives has been shown to produce sulfone methylene-substituted indolines. researchgate.net These cyclization strategies, while not directly producing 2,3-dihydro-1H-indole-5-sulfonic acid, demonstrate the potential for constructing the indoline core with a sulfur-containing functional group that could be a precursor to the sulfonic acid.

The synthesis of functionalized analogs of 2,3-dihydro-1H-indole-5-sulfonic acid often involves the preparation of key precursors and their subsequent derivatization. These precursors can be oxo-derivatives, radiolabeled compounds, or sulfanilides, each with specific synthetic considerations.

2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid and its amide derivatives are important intermediates and final products in their own right. The synthesis of the key intermediate, 2-oxoindoline-5-sulfonyl chloride, is achieved by treating indolin-2-one with chlorosulfonic acid at elevated temperatures. chemrxiv.org This sulfonyl chloride can then be reacted with various amines to produce a library of 2-oxoindoline-5-sulfonamide (B23527) derivatives. chemrxiv.org For example, reaction with ammonia (B1221849) or a primary amine would yield the corresponding primary or secondary sulfonamide. This approach has been utilized in the synthesis of various biologically active molecules.

Radiolabeled dihydroindole sulfonic acid derivatives are valuable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). The radiosynthesis of these tracers requires specialized methods for incorporating a short-lived radionuclide, such as carbon-11 (B1219553) (¹¹C), into the molecule.

A prominent example is the radiosynthesis of [¹¹C]SU11274, a PET tracer for imaging MET receptors. The synthesis involves the radiomethylation of a precursor molecule, 3-[3,5-dimethyl-4-(piperazine-1-carbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihyro-1H-indole-5-sulfonic acid (3-chlorophenyl)-methyl amide hydrochloride, using [¹¹C]methyl iodide. snmjournals.org The synthesis of the precursor itself is a multi-step process. snmjournals.org The development of automated radiosynthesis methods is crucial for the clinical application of such tracers. nih.gov The choice of radionuclide is also a key factor; for instance, fluorine-18 (B77423) (¹⁸F) offers a longer half-life than ¹¹C, which can be advantageous for tracer distribution and imaging protocols. researchgate.netnih.gov

Table 2: Radiosynthesis of PET Tracers

| Tracer | Precursor | Radiosotope | Labeling Method | Reference |

| [¹¹C]SU11274 | 3-[3,5-dimethyl-4-(piperazine-1-carbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihyro-1H-indole-5-sulfonic acid (3-chlorophenyl)-methyl amide hydrochloride | ¹¹C | Radiomethylation with [¹¹C]CH₃I | snmjournals.org |

| [¹¹C]Ibrutinib | Amine precursor | ¹¹C | [¹¹C]CO Carbonylation | nih.govresearchgate.net |

| [¹⁸F]FEBU | BU99007 | ¹⁸F | Fluoro-ethylation with ¹⁸F-fluoroethyl bromide | nih.gov |

| [¹⁸F]PPY1 | Boronic acid pinacol (B44631) ester precursor | ¹⁸F | Alcohol-enhanced copper-mediated ¹⁸F-labeling | mdpi.com |

Sulfanilide derivatives, which contain a sulfonamide group linked to an aniline, are a significant class of compounds with diverse biological activities. The incorporation of an indole or indoline moiety into a sulfanilide scaffold can lead to novel compounds with interesting pharmacological profiles.

The synthesis of such derivatives often involves the reaction of a sulfonyl chloride with an appropriate amine. For example, indoline-2,3-dione can be converted to an intermediate 3-hydrazonoindolin-2-one, which is then treated with a substituted benzene sulfonyl chloride to yield indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov In another approach, indoline can be reacted with a substituted benzoyl chloride, followed by chlorosulfonation and subsequent condensation with aromatic amines to produce a series of indoline derivatives containing a sulfonamide linkage. researchgate.net

Precursor Syntheses and Intermediate Derivatization

Green Chemistry Principles Applied to the Synthesis of Indole Sulfonic Acids and Derivatives

The application of green chemistry to the synthesis of indole sulfonic acids and their derivatives has led to significant innovations in catalysis and reaction conditions. By focusing on sustainable practices, researchers have developed methodologies that are not only more environmentally friendly but also offer high yields and simplified purification processes.

Sulfonic acid-functionalized silica (B1680970) and mesoporous nanomaterials have emerged as highly effective and reusable solid acid catalysts for various organic transformations, including those for synthesizing indole derivatives. These materials offer a large surface area and tunable porosity, which enhances their catalytic activity.

For instance, sulfonic acid-functionalized mesoporous silica nanoparticles (SAMSNs) have been successfully employed as a recoverable heterogeneous acid catalyst for the synthesis of 3,3-di(indolyl)oxindole derivatives through an electrophilic substitution reaction between indoles and isatins in an aqueous medium. nih.gov This method allows for the catalyst to be reused multiple times without a significant drop in its activity. nih.gov Similarly, sulfonic acid-functionalized nanoporous SBA-Pr-SO3H has proven to be an effective and green solid acid catalyst for the reaction of isatins with indoles under mild conditions, producing symmetrical 3,3-di(indolyl)indolin-2-ones in excellent yields. aarf.asia

The synthesis of these catalysts typically involves the co-condensation of tetraethyl orthosilicate (B98303) (TEOS) and 3-mercaptopropyltriethoxysilane (B89376) (MPTES), followed by the oxidation of the thiol groups to sulfonic acid groups. nih.govunimi.it The resulting materials, such as MSN-SO3H, have been utilized as sustainable heterogeneous catalysts in Friedel–Crafts reactions. nih.govunimi.it The silanol (B1196071) groups on the surface of materials like MCM-41 provide convenient points for anchoring sulfonic acid functionalities, making them robust catalysts for various "green processes". mdpi.com

Table 1: Application of Sulfonic Acid-Functionalized Silica Catalysts in Indole Derivative Synthesis

| Catalyst | Reaction Type | Substrates | Solvent | Key Advantages |

|---|---|---|---|---|

| SAMSNs | Electrophilic Substitution | Indoles and Isatins | Aqueous Media | Reusable catalyst, high yields. nih.gov |

| SBA-Pr-SO3H | Condensation | Isatins and Indoles | Not specified | Green catalyst, mild conditions, excellent yields. aarf.asia |

| MSN-SO3H | Friedel-Crafts Alkylation | Various | Not specified | Sustainable, heterogeneous catalysis. nih.govunimi.it |

| SO3H-MCM-41 | General Acid Catalysis | Various | Aqueous Media | Robust, applicable to "green processes". mdpi.com |

To further enhance the recyclability of catalysts, researchers have turned to sulfonic acid-modified magnetic nanoparticles. These catalysts combine the acidic properties of sulfonic acid groups with the magnetic properties of a core material, typically iron oxide (Fe3O4), allowing for easy separation from the reaction mixture using an external magnet.

A composite material, Fe3O4@γFe2O3–SO3H, prepared via ultrasonic irradiation, has been used as a highly efficient and recyclable catalyst for the functionalization of indole derivatives through Michael addition and Friedel-Crafts alkylation reactions at room temperature in environmentally friendly media. nih.gov This catalyst can be applied in large-scale operations, yielding highly pure products. nih.gov The core-shell structure of these nanoparticles, such as Fe3O4@silica sulfonic acid, provides a stable and efficient system for facilitating catalyst recovery. nih.gov

These magnetic nanocatalysts have been successfully used in one-pot, three-component reactions involving indoles to produce complex molecules like 3,2′-bisindoles with high yields under mild conditions. researchgate.net The synthesis of these catalysts often involves coating magnetic nanoparticles with silica, followed by functionalization with sulfonic acid groups. nih.govnih.gov

Biochar and other carbon-based materials serve as sustainable supports for sulfonic acid catalysts. These materials are derived from renewable biomass and can be functionalized to create effective solid acid catalysts.

A biochar-modified g-C3N4·SO3H (BCNSA) catalyst, developed from amla seed powder, has demonstrated exceptional efficiency in synthesizing bis-indole derivatives. rsc.org This catalyst operates under simplified conditions using water as a green solvent, achieving high yields in short reaction times. rsc.orgsigmaaldrich.com Similarly, a biodegradable glycerol-based carbon sulfonic acid catalyst has been used for the highly efficient green synthesis of indolemethane compounds under solvent-free conditions at room temperature, also with excellent yields. researchgate.net

The process of creating these catalysts often involves the sulfonation of biochar using reagents like concentrated sulfuric acid or chlorosulfonic acid under various conditions, including hydrothermal treatment. Hydrophobic arenesulfonic acid functionalized biochar has also been prepared, showing high catalytic efficiency in reactions where water is a byproduct, as the hydrophobic nature of the catalyst prevents the deactivation of acid sites.

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have gained attention as both catalysts and environmentally benign reaction media. Sulfonic acid-functionalized ionic liquids act as Brønsted acid catalysts and have been effectively used in the synthesis of indole derivatives.

These task-specific ionic liquids can catalyze reactions efficiently at room temperature under solvent-free conditions, and the catalyst can often be reused for multiple consecutive runs without a significant loss of activity. For instance, novel SO3H-functionalized ionic liquids have been successfully applied as catalysts for the one-pot Fischer indole synthesis in an aqueous medium. The indole products can be easily separated by filtration, and the dissolved catalyst can be regenerated. The use of a sulfone-containing imidazolium-based Brønsted acid ionic liquid allows for several transformations of indoles to proceed with high yield and selectivity in a green and industrially acceptable solvent like butyl acetate (B1210297).

Table 2: Ionic Liquids in Indole Synthesis

| Ionic Liquid Type | Reaction | Conditions | Key Advantages |

|---|---|---|---|

| Sulfonic-acid-functionalized | General indole derivative synthesis | Room temperature, solvent-free | Reusable catalyst, high yields, chemoselectivity. |

| SO3H-functionalized imidazolium | Fischer indole synthesis | Aqueous medium | Recyclable catalyst, use of water as solvent. |

| Bissulfonic acid type | General indole synthesis | 20-100 °C, water solvent | Mild conditions, easy product separation. |

| Sulfone-containing imidazolium-based | Various indole transformations | Butyl acetate solvent | Use of a green solvent, high yield and selectivity. |

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. Consequently, many modern synthetic methods for indole derivatives are optimized for solvent-free conditions or use water as the reaction medium.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 3-arylsulfinylindoles from arylsulfinic acids and indoles has been achieved in water under catalyst- and additive-free conditions. Similarly, the 2-sulfonylation of indoles with sulfonyl hydrazides has been successfully carried out in an aqueous phase mediated by iodophor/H2O2. As mentioned previously, catalysts like SAMSNs and biochar-modified g-C3N4·SO3H are highly effective in aqueous media for synthesizing various indole derivatives. nih.govrsc.orgsigmaaldrich.com

Solvent-free reactions offer benefits such as reduced waste, lower costs, and often shorter reaction times. The use of recyclable biodegradable glycerol-based carbon solid acid catalysts and sulfonic acid-functionalized ionic liquids has enabled the efficient synthesis of indolemethanes and other derivatives without the need for a solvent. researchgate.net Friedel-Crafts reactions of indole have also been successfully conducted under solvent-free conditions.

Stereoselective and Enantioselective Synthetic Approaches to Dihydroindole Sulfonic Acids

While specific methods for the direct stereoselective and enantioselective synthesis of 2,3-dihydro-1H-indole-5-sulfonic acid are not extensively documented, general strategies for the asymmetric synthesis of substituted dihydroindoles (indolines) can be considered as potential pathways. These methods focus on creating chiral centers with high selectivity, which is crucial for the development of pharmacologically active compounds. aarf.asia

One prominent approach is the catalytic asymmetric Friedel-Crafts alkylation of indoles. nih.gov Chiral catalysts, such as those derived from aziridine-phosphines in complex with copper(I), have been shown to be effective in the enantioselective alkylation of indoles with substrates like β-nitrostyrenes, affording chiral products in high yields and with significant enantiomeric excess. nih.gov

Another strategy is the kinetic resolution of racemic 2-substituted indolines. This can be achieved by deprotonation using a chiral base system, such as n-butyllithium and the chiral ligand sparteine, followed by trapping with an electrophile. This method yields both unreacted starting material and a 2,2-disubstituted product with high enantiomeric ratios. rsc.org

Catalytic asymmetric dearomatization (CADA) of substituted indoles represents a powerful tool for generating chiral indolenines or fused indolines. Chiral phosphoric acids (CPAs) have been employed as efficient organocatalysts in the reaction of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines, leading to products with excellent enantioselectivities. mdpi.com The resulting chiral α,α-dialkyl indoles can then be reduced to the corresponding chiral indolines. nih.gov

Furthermore, the enantioselective organocatalytic conjugate addition of sodium bisulfite to prochiral substrates like (E)-nitroalkenes, using a chiral bifunctional organocatalyst, has been developed to produce chiral β-nitroethanesulfonic acid compounds with excellent enantioselectivity. This demonstrates the feasibility of introducing a sulfonic acid group in a stereocontrolled manner, a principle that could potentially be adapted to the synthesis of chiral dihydroindole sulfonic acids.

These general methodologies provide a foundation for the potential development of specific stereoselective and enantioselective routes to 2,3-dihydro-1H-indole-5-sulfonic acid and its analogs, likely involving the asymmetric reduction of a corresponding indole-5-sulfonic acid derivative or the enantioselective introduction of the sulfonyl group onto a pre-existing chiral dihydroindole scaffold.

Chemical Functionalization and Derivative Chemistry of 2,3 Dihydro 1h Indole 5 Sulfonic Acid

Regioselective Functionalization of the Indoline (B122111) Scaffold

The indoline ring system offers multiple sites for chemical modification. The reactivity of the scaffold is governed by the interplay of the activating secondary amine and the deactivating sulfonic acid group, allowing for regioselective reactions.

The indoline nucleus is analogous to a substituted aniline, where the secondary amine is a potent activating group for electrophilic aromatic substitution (EAS). It strongly directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. In 2,3-dihydro-1H-indole-5-sulfonic acid, the para position (C-5) is already occupied by the sulfonic acid group. Consequently, electrophilic attack is predominantly directed to the C-7 position, which is ortho to the activating amine group. mdma.ch While the sulfonic acid group itself is a deactivating, meta-directing group, the influence of the powerful amine director dominates the regiochemical outcome of EAS reactions.

The inherent nucleophilicity of the indole (B1671886) ring system, particularly at the C-3 position in indoles, is well-documented. nih.govnih.gov However, in the saturated indoline system, the aromatic ring is the primary site for electrophilic attack. Studies on the related sodium indoline-2-sulfonate have shown that electrophilic substitution occurs selectively at the 5-position (para to the nitrogen). mdma.ch This confirms the directing power of the amine in the indoline system. For the C-5 substituted title compound, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 7-substituted derivatives.

The secondary amine at the N-1 position of the indoline ring is a key site for functionalization. It readily undergoes N-alkylation and N-acylation reactions under standard conditions.

N-Alkylation: This is typically achieved by reacting the indoline with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. google.com The base deprotonates the nitrogen, increasing its nucleophilicity for subsequent reaction with the electrophile. A variety of conditions have been developed for this transformation, including copper-catalyzed cross-coupling reactions with N-tosylhydrazones, which broadens the scope of accessible N-alkylated indoles. rsc.org

N-Acylation: The introduction of an acyl group at the N-1 position is a straightforward process, commonly carried out using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction is useful for installing various functional groups or protecting the nitrogen atom during subsequent transformations on the indoline ring. For instance, N-acetylation can be performed to modulate the electronic properties of the scaffold. smolecule.com

The table below summarizes representative N-functionalization reactions applicable to the indoline scaffold.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Alkali metal hydroxide, Aqueous/Organic mixture | N-Alkyl Indoline | google.com |

| N-Alkylation | N-Tosylhydrazone, Copper Iodide (CuI), Base | N-Alkyl Indoline | rsc.org |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl Indoline | smolecule.com |

| N-Alkylation | p-Aminobenzylic alcohol, Chiral phosphoric acid | Chiral N-Alkyl Indole | mdpi.com |

This table presents general methods for N-functionalization of indoles/indolines; specific conditions may need optimization for 2,3-dihydro-1H-indole-5-sulfonic acid.

While the C-3 position of the indole ring is famously nucleophilic, the corresponding C-3 position in the saturated indoline ring is an sp³-hybridized carbon and exhibits different reactivity. nih.gov Functionalization at this position typically requires strategies that can activate a C-H bond. Modern synthetic methods have enabled the selective functionalization of such positions.

One approach involves the generation of a reactive intermediate at the C-3 position. For example, catalyst-controlled C-H activation can be used to introduce new functional groups. nih.gov Another strategy involves a dearomatization reaction of a related indole precursor. For instance, the use of a strong acid like triflic acid can generate an electrophilic center at the C-3 position of an indole, which can then be trapped by a nucleophile to form a C-3 substituted indoline. nih.gov Furthermore, gold-catalyzed cascade cyclizations involving benzylic C(sp³)-H functionalization can lead to complex polycycles derived from indole precursors, highlighting advanced methods for manipulating positions equivalent to C-3 in the indoline core. chemrxiv.org

The sulfonic acid group at the C-5 position is a versatile handle for introducing a wide array of functionalities, most notably through its conversion to sulfonamides. Sulfonamides are a critical pharmacophore found in numerous therapeutic agents.

The most common route to sulfonamides involves a two-step process:

Conversion to Sulfonyl Chloride: The sulfonic acid is first activated by converting it into the corresponding sulfonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.

Reaction with an Amine: The resulting sulfonyl chloride is a reactive electrophile that readily couples with primary or secondary amines to form the desired sulfonamide. smolecule.com

Alternatively, direct methods for the synthesis of sulfonamides from sulfonic acids have been developed, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate. One such method employs triphenylphosphine (B44618) ditriflate to directly couple sulfonic acid salts with amines. nih.gov This approach offers a more streamlined process for generating sulfonamide libraries.

The following table lists examples of sulfonamide derivatives based on the 2,3-dihydro-1H-indole scaffold.

| Compound Name | Molecular Formula | Notes | Reference |

| 2,3-Dihydro-1H-indole-5-sulfonamide hydrochloride | C₈H₁₁ClN₂O₂S | The hydrochloride salt form enhances water solubility. | vulcanchem.com |

| 2,3-Dihydro-1H-indole-5-sulfonic acid methylamide | C₉H₁₂N₂O₂S | A simple N-methylated sulfonamide derivative. | scbt.com |

| 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide | C₁₇H₁₇N₃O₄S | A more complex derivative incorporating an N-acetyl group and a benzamide (B126) moiety. | smolecule.com |

Hybrid Molecule Design and Synthesis with 2,3-Dihydro-1H-indole-5-sulfonic Acid Fragments

Molecular hybridization is a powerful strategy in drug design where distinct pharmacophores are combined into a single molecule to create hybrid compounds with potentially enhanced or novel biological activities. The 2,3-dihydro-1H-indole-5-sulfonic acid scaffold is an attractive component for such designs due to its structural features and synthetic accessibility.

Conjugates of indole and pyridine or pyrimidine (B1678525) rings are of significant interest in medicinal chemistry. These nitrogen-containing heterocycles are prevalent in biologically active molecules, and their combination with the indole framework has led to the development of potent therapeutic candidates, including anticancer agents. mdpi.com

Several synthetic strategies can be envisioned for constructing such hybrids using the 2,3-dihydro-1H-indole-5-sulfonic acid building block:

Sulfonamide Linkage: A straightforward approach involves converting the sulfonic acid to a sulfonyl chloride and reacting it with an appropriate aminopyridine or aminopyrimidine. This forms a stable sulfonamide bridge connecting the two heterocyclic systems.

N-Acyl/Alkyl Linkage: The indoline nitrogen can be acylated or alkylated with a reagent that contains a pyridine or pyrimidine ring. For example, reacting the indoline with a pyridinecarboxylic acid chloride would form an amide-linked conjugate.

Building the Heterocycle: It is also possible to construct the pyrimidine ring onto the indole scaffold. For instance, a 3-acetylindole (B1664109) derivative can serve as a precursor to react with amidines, leading to the formation of an indole-appended pyrimidine system. richmond.edu This strategy could be adapted by first functionalizing the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold with an appropriate group to initiate the pyrimidine ring synthesis.

The design of nih.govsmolecule.comnih.govtriazolo[1,5-a]pyrimidine indole derivatives has demonstrated the utility of linking these two scaffolds to create potent inhibitors of signaling pathways in cancer cells. mdpi.com Similarly, the synthesis of indolo[2,3-b]quinoline conjugates, which involves a fused indole-pyridine system, showcases another approach to hybrid molecule design. nih.gov These examples underscore the potential for creating novel and complex molecular architectures by combining the 2,3-dihydro-1H-indole-5-sulfonic acid fragment with other key heterocyclic motifs.

Development of Complex Indole Derivatives (e.g., 2-Oxo-3-[1-[3-(3-morpholin-4-yl-propyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]-meth-(Z)-ylidene]-2,3-dihydro-1H-indole-5-sulfonic Acid Methylamide)

The synthesis of highly complex indole derivatives, such as the specified 2-oxo-3-ylidene-2,3-dihydro-1H-indole structure, is a multi-step process that relies on the strategic connection of distinct heterocyclic building blocks. The structure is analogous to known multi-targeted receptor tyrosine kinase inhibitors like Sunitinib, suggesting a synthetic approach based on the condensation of two primary fragments: a substituted 2-oxindole and a substituted pyrrole (B145914) or indole aldehyde. researchgate.netnih.gov

The general and most convergent strategy for assembling this type of molecule is the Knoevenagel condensation. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (the 2-oxindole) with a carbonyl compound (an appropriately substituted indole or pyrrole-2-carboxaldehyde).

A plausible synthetic pathway can be outlined as follows:

Preparation of the Oxindole (B195798) Core : The synthesis begins with the preparation of the requisite 2,3-dihydro-1H-indole-5-sulfonic acid methylamide. This can be achieved by standard sulfonylation and amidation reactions on an indoline precursor.

Synthesis of the Aldehyde Fragment : The second key intermediate is 1-[3-(3-morpholin-4-yl-propyl)-4,5,6,7-tetrahydro-1H-indol-2-carbaldehyde]. The synthesis of this fragment is complex, involving the initial construction of the tetrahydro-indole ring system, followed by N-alkylation with the morpholin-propyl side chain and subsequent formylation at the C2-position.

Knoevenagel Condensation : With both fragments in hand, the final step is a Knoevenagel condensation. The acidic C3-proton of the 2-oxindole core is deprotonated by a base (commonly piperidine (B6355638) or pyrrolidine) to form a nucleophilic enolate. This enolate then attacks the aldehyde group of the second fragment. Subsequent dehydration of the resulting aldol (B89426) intermediate yields the final product, creating the crucial C=C double bond (the meth-(Z)-ylidene bridge) that links the two heterocyclic systems. nih.govacgpubs.org The (Z)-isomer is often predominantly formed in such condensations. nih.gov

This modular approach allows for significant structural diversity, as variations can be introduced in either the oxindole or the aldehyde fragment to synthesize a library of related complex molecules for various chemical and pharmaceutical applications. nih.gov

Exploration of Advanced Reaction Mechanisms for Functionalization

The indole nucleus is electron-rich, making it highly amenable to electrophilic substitution, primarily at the C3 position. This inherent reactivity is exploited in several advanced reaction mechanisms to append a wide array of functional groups.

Friedel-Crafts Alkylation and Acylation on Indole Derivatives

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a powerful tool for forming carbon-carbon bonds on the indole scaffold. wikipedia.org The reaction involves an electrophilic aromatic substitution where the indole acts as the nucleophile.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the indole ring, typically at the C3 position. The process requires an alkylating agent, such as an alkyl halide, and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). wikipedia.org The mechanism involves the Lewis acid activating the alkyl halide to form a carbocation or a highly polarized complex, which then acts as the electrophile. researchgate.net

However, the reaction has several limitations:

Polyalkylation : The product, a 3-alkylindole, is often more nucleophilic than the starting indole, leading to multiple alkylations.

Rearrangements : The carbocation intermediate is prone to rearrangement to a more stable carbocation, which can result in a mixture of products.

Substrate Limitations : The reaction does not work well with strongly deactivated aromatic rings. wikipedia.org

To overcome some of these challenges, alternative alkylating agents like trichloroacetimidates can be used, which can be activated under milder conditions with a catalytic amount of Lewis acid. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride and a Lewis acid catalyst. organic-chemistry.org The mechanism proceeds through the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which is the active electrophile. organic-chemistry.org

A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution. This deactivation prevents the polyacylation that plagues Friedel-Crafts alkylation, allowing for the clean synthesis of monoacylated products. organic-chemistry.org The resulting ketone can be subsequently reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction, providing an indirect route to alkylated indoles that avoids the issues of polyalkylation and rearrangement.

Michael Addition Reactions with Sulfonic Acid Catalysts

The Michael addition, or conjugate addition, is an essential method for C3-alkylation of indoles. This reaction involves the addition of the indole nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. researchgate.net The use of sulfonic acids as Brønsted acid catalysts has proven to be highly effective for this transformation.

The reaction mechanism is initiated by the activation of the α,β-unsaturated ketone by the sulfonic acid catalyst. Protonation of the carbonyl oxygen increases the electrophilicity of the conjugated system, making the β-carbon more susceptible to nucleophilic attack. The electron-rich C3 position of the indole then attacks this activated β-carbon, forming a new C-C bond and an enol intermediate. Tautomerization of the enol yields the final β-indolylketone product.

p-Toluenesulfonic acid (PTSA) is a commonly used, inexpensive, and efficient catalyst for this reaction, often providing excellent yields. preprints.orgtsijournals.com Other sulfonic acid-based catalysts, including polyvinylsulfonic acid and Brønsted acidic ionic liquids, have also been successfully employed, offering advantages such as biodegradability, recyclability, and ease of handling. researchgate.netmdpi.com

Table 1: Examples of Sulfonic Acid-Catalyzed Michael Addition of Indoles

| Indole Derivative | α,β-Unsaturated Ketone | Catalyst | Solvent | Yield (%) | Reference |

| Indole | Chalcone | PTSA | Acetonitrile (B52724) | 94% | preprints.org |

| 2-Methylindole (B41428) | Benzylideneacetone | PTSA | Acetonitrile | 92% | preprints.org |

| Indole | 1,5-Diphenyl-1,4-pentadien-3-one | PTSA | Ethanol | 98% | tsijournals.com |

| Indole | Chalcone | Polyvinylsulfonic acid | Dichloromethane | High | researchgate.net |

| 5-Methoxyindole | Chalcone | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Acetonitrile | 94% | mdpi.com |

Aza-Friedel-Crafts Reactions on Indoles

The aza-Friedel-Crafts (aza-FC) reaction is a powerful variant of the classical Friedel-Crafts reaction that forms a C-C bond between an indole and the carbon atom of an imine or iminium ion. rsc.org This reaction is a direct and highly convergent method for synthesizing 3-indolylmethanamines, which are structural motifs found in numerous biologically active compounds and natural products. nih.gov

The core mechanism involves the activation of an imine by an acid catalyst (either Lewis or Brønsted acid) to generate a highly electrophilic iminium ion. The nucleophilic C3 position of the indole then attacks this iminium ion. The resulting intermediate is then deprotonated to restore the aromaticity of the indole ring, yielding the 3-indolylmethanamine product. rsc.org

A wide range of catalysts have been developed for this transformation:

Lewis Acids : Metal triflates, such as copper(II) triflate (Cu(OTf)₂), are effective catalysts for the reaction between indoles and N,O-acetals (imine precursors). rsc.org

Brønsted Acids : Chiral Brønsted acids, such as chiral potassium binaphthyldisulfonates, have been used to catalyze the enantioselective aza-FC reaction of indoles with ketimines, producing products with a chiral quaternary carbon center in high yields and enantioselectivities. acs.org

Organocatalysts : Bifunctional catalysts, like those derived from cinchona alkaloids, can activate both the indole and the imine through hydrogen bonding, enabling highly enantioselective reactions with a broad range of substrates, including less reactive alkyl imines. nih.govbrandeis.edu

The development of asymmetric aza-FC reactions represents a significant advance, providing efficient access to optically active indole derivatives that are of high value in medicinal chemistry. nih.govnih.gov

Medicinal Chemistry and Biological Activity of 2,3 Dihydro 1h Indole 5 Sulfonic Acid Scaffolds

Indole (B1671886) and Dihydroindole Ring Systems as Privileged Scaffolds in Drug Discovery

The indole nucleus and its reduced form, dihydroindole (indoline), are recognized as "privileged scaffolds" in drug discovery. This designation stems from their recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. The versatility of these bicyclic structures allows them to bind to a wide array of biological targets with high affinity, making them a cornerstone in the development of novel therapeutic agents.

The indole scaffold's importance is underscored by its presence in essential biomolecules like the amino acid tryptophan and its derivatives, which are precursors to neurotransmitters such as serotonin. This inherent biological relevance has spurred extensive research into indole chemistry, leading to the discovery of numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer drugs, and treatments for neurological disorders.

The dihydroindole ring system retains many of the favorable properties of the indole core while offering different three-dimensional geometries and electronic characteristics. This structural variation can be exploited by medicinal chemists to fine-tune the pharmacological profile of a compound, improving its potency, selectivity, and pharmacokinetic properties. The incorporation of a sulfonic acid group, as in 2,3-dihydro-1H-indole-5-sulfonic acid, further enhances the drug-like properties of the scaffold, often by improving aqueous solubility and providing a key interaction point for binding to target enzymes.

Enzyme Inhibition Profiles and Mechanism of Action

Derivatives of the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold have been investigated for their ability to inhibit a variety of enzymes implicated in different disease pathways. The following sections detail the inhibitory activities of these compounds against specific enzyme targets.

Tyrosine Kinase Inhibition (e.g., Src Kinase, Shp2/PTPN11, MET Receptor)

Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development. Indole and indolinone scaffolds are key components of many tyrosine kinase inhibitors.

Src Kinase: The non-receptor tyrosine kinase Src is often overexpressed and hyperactivated in various cancers, contributing to tumor progression and metastasis. Novel 1,3,5-trisubstituted indole derivatives have been designed and synthesized as inhibitors of pp60c-Src tyrosine kinase. For instance, compound 8c , 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl, emerged as a promising inhibitor with an IC50 value of 4.69 µM. nih.gov This highlights the potential of the indole scaffold in targeting Src kinase.

Shp2/PTPN11: Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that positively regulates growth factor and cytokine signaling. Activating mutations in PTPN11 are associated with certain leukemias and Noonan syndrome. nih.gov The development of SHP2 inhibitors is a key therapeutic strategy. Notably, catalytic site inhibitors of SHP2 often contain ionic functional groups that mimic phosphotyrosine, such as sulfonic acids. nih.gov For example, NSC-87877 was identified as a potent SHP2 inhibitor with an IC50 of 0.318 μM, and docking studies revealed that its sulfonic acid moieties form crucial hydrogen bonds within the catalytic domain of SHP2. nih.gov This underscores the importance of the sulfonic acid group, a key feature of the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold, in targeting this phosphatase.

MET Receptor: The MET receptor tyrosine kinase, activated by hepatocyte growth factor/scatter factor (HGF/SF), is implicated in tumor cell growth, invasion, and metastasis. Potent and selective pyrrole-indolinone inhibitors of the Met kinase have been discovered. nih.gov These compounds effectively block HGF/SF-induced receptor phosphorylation and subsequent cellular responses, demonstrating the utility of the indolinone core in developing MET inhibitors. nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, IDO1 is a key immune checkpoint regulator, and its overexpression in tumor cells leads to a suppressed anti-tumor immune response. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

The sulfonamide group is a known pharmacophore that can interact with the heme iron of IDO1. nih.gov A variety of secondary sulfonamides have been synthesized and evaluated for their IDO1 inhibitory activity. In one study, a screening of an in-house library identified a secondary sulfonamide, BS-1 , with an IC50 value of 48.42 µM against IDO1. nih.gov Subsequent optimization led to the discovery of more potent inhibitors. For example, compound 5d from this series exhibited significantly improved inhibitory activity. nih.gov Another study on theophylline (B1681296) derivatives with a 1,2,3-triazole group also identified compounds with potent IDO1 inhibition, with IC50 values in the micromolar range. researchgate.net These findings suggest that the sulfonamide moiety, as present in derivatives of 2,3-dihydro-1H-indole-5-sulfonic acid, is a key feature for designing effective IDO1 inhibitors.

| Compound Class/Example | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Secondary Sulphonamide (BS-1) | IDO1 | 48.42 µM nih.gov |

| Theophylline derivative (3c) | IDO1 | 10.07 µM researchgate.net |

| Theophylline derivative (3e) | IDO1 | 25.03 µM researchgate.net |

Carbohydrate-Degrading Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Inhibitors of carbohydrate-degrading enzymes such as α-amylase and α-glucosidase are important therapeutic agents for the management of type 2 diabetes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

Several studies have explored indole derivatives as inhibitors of these enzymes. A series of thiazolidinone-based indole derivatives were synthesized and evaluated for their α-amylase and α-glucosidase inhibitory activities. mdpi.com Compounds within this series demonstrated potent inhibition, with some derivatives showing significantly better activity than the standard drug, acarbose. mdpi.com For example, one of the most potent compounds exhibited an IC50 value of 1.50 ± 0.05 µM against α-amylase and 2.40 ± 0.10 µM against α-glucosidase. mdpi.com Another study on 3,3-di(indolyl)indolin-2-ones also reported significant α-glucosidase and α-amylase inhibitory activities. nih.gov These results indicate that the indole scaffold is a promising starting point for the development of novel inhibitors of carbohydrate-degrading enzymes.

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) Range |

|---|---|---|

| Thiazolidinone-based indole derivatives mdpi.com | α-Amylase | 1.50 ± 0.05 to 29.60 ± 0.40 µM |

| α-Glucosidase | 2.40 ± 0.10 to 31.50 ± 0.50 µM |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. Therefore, DPP-IV inhibitors are an established class of oral antidiabetic drugs.

The isoindoline (B1297411) scaffold, which is structurally related to dihydroindole, has been explored for the development of potent and selective DPP-IV inhibitors. researchgate.net Structure-activity relationship studies of isoindoline-based inhibitors have led to the discovery of compounds with high potency and good in vivo efficacy. researchgate.net Furthermore, patent literature describes indole derivatives as having DPP-IV inhibitory activity. google.com While specific data on 2,3-dihydro-1H-indole-5-sulfonic acid derivatives as DPP-IV inhibitors is limited, the activity of structurally similar scaffolds suggests that this is a promising area for further investigation.

Inhibition of Viral Endonucleases (e.g., Bunyavirales Cap-Snatching Endonucleases)

Viral endonucleases are essential enzymes for the replication of many viruses, including influenza and members of the Bunyavirales order. These enzymes perform a "cap-snatching" mechanism, where they cleave the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of viral mRNAs. This process is a prime target for antiviral drug development.

The 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold has been investigated for its ability to inhibit the endonuclease of influenza virus. researchgate.net This scaffold acts as a metal-binding pharmacophore, coordinating to the divalent metal ions in the active site of the enzyme. researchgate.net More broadly, inhibitors of the influenza cap-dependent endonuclease, such as baloxavir (B560136), have been shown to also inhibit the endonuclease activity of bunyaviral L proteins, albeit with varying potency. For instance, baloxavir acid (BXA) inhibits the endonuclease of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) with an IC50 of 16.5 µM and Sin Nombre Virus (SNV) with an IC50 of 622 µM. nih.gov These findings suggest that scaffolds capable of chelating the active site metal ions, a potential role for derivatives of 2,3-dihydro-1H-indole-5-sulfonic acid, could be explored for broad-spectrum antiviral activity against viruses that utilize a cap-snatching mechanism.

| Compound | Viral Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Baloxavir acid (BXA) nih.gov | SFTSV Endonuclease | 16.5 µM |

| SNV Endonuclease | 622 µM |

Other Enzyme Target Modulations

The 2,3-dihydro-1H-indole-5-sulfonic acid scaffold, particularly in the form of its sulfonamide derivatives, has been the subject of significant investigation as a modulator of enzyme activity. Research has predominantly focused on its potent inhibitory effects on the carbonic anhydrase (CA) family of metalloenzymes.

Specifically, a series of 1-acylated indoline-5-sulfonamides were designed and synthesized as analogs of a known selective CA IX inhibitor. nih.govnih.gov These derivatives demonstrated significant inhibitory activity against the tumor-associated isoforms CA IX and CA XII, which are key players in the regulation of pH in the tumor microenvironment. nih.govnih.gov The overexpression of these enzymes contributes to extracellular acidosis, promoting tumor progression, metastasis, and resistance to therapy. nih.govnih.gov

The indoline-5-sulfonamide (B1311495) core acts as a crucial zinc-binding group, anchoring the inhibitor within the enzyme's active site. nih.gov Docking studies have shown that these sulfonamides interact with the Zn2+ ion in the active site, forming key hydrogen bonds with residues such as Thr 199. nih.gov The 1-acyl group provides an additional point of interaction, for example, forming a hydrogen bond with Gln 92 in CA IX, distinguishing its binding mode from other related inhibitors and highlighting the potential of this scaffold for developing new CA inhibitors. nih.gov

The inhibitory potency of these compounds is significant, with Kᵢ (inhibition constant) values reaching the nanomolar range. For instance, certain 1-acylated indoline-5-sulfonamides have shown Kᵢ values as low as 132.8 nM against CA IX and 41.3 nM against CA XII. nih.govnih.govunifi.it This potent and, in some cases, selective inhibition of tumor-related CA isoforms underscores the therapeutic potential of the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold in oncology.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1-Acylindoline-5-sulfonamide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| 4f (1-(4-chlorobenzoyl)indoline-5-sulfonamide) | CA IX | 132.8 |

| 4f (1-(4-chlorobenzoyl)indoline-5-sulfonamide) | CA XII | 41.3 |

| 4g (1-(3-chlorobenzoyl)indoline-5-sulfonamide) | CA XII | Potent inhibitor |

| 4h (1-(3,4-dichlorobenzoyl)indoline-5-sulfonamide) | CA XII | Potent inhibitor |

Data sourced from studies on 1-acylated indoline-5-sulfonamides. nih.govnih.govunifi.it

Investigation of Cellular Pathway Modulation and Biological Response

While the broader indole nucleus is known to be a key structure in compounds with immunomodulatory effects, and sulfonamides have also been investigated for such properties, specific research directly linking the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold to the modulation of B cell activation and proliferation pathways is limited in the currently available scientific literature. Further investigation is required to determine if derivatives of this specific scaffold exert any direct influence on B lymphocyte function.

The 2,3-dihydro-1H-indole-5-sulfonic acid scaffold is a promising core structure in the development of anticancer agents, primarily through its derivatives' ability to inhibit carbonic anhydrases (CAs) and exert antiproliferative effects. nih.govnih.gov

As detailed in section 5.2.6, 1-acylated indoline-5-sulfonamides are potent inhibitors of tumor-associated CA IX and CA XII. nih.govnih.gov By inhibiting these enzymes, the compounds can disrupt the pH regulation of the tumor microenvironment, potentially counteracting a key mechanism that cancer cells use to thrive and resist treatment. nih.govnih.gov

In addition to enzyme inhibition, these compounds have demonstrated direct antiproliferative activity against cancer cell lines. A synthesized series of indoline-5-sulfonamides showed a moderate antiproliferative effect on the MCF7 breast cancer cell line. nih.govnih.gov Notably, this activity is often maintained under hypoxic (low oxygen) conditions, which is significant because hypoxia is a common feature of solid tumors and a major reason for resistance to conventional anticancer therapies. nih.govnih.gov For example, compound 4f , a potent CA IX and XII inhibitor, was found to suppress the growth of MCF7 cells with an IC₅₀ value of 12.9 µM under hypoxia. nih.govnih.gov

Furthermore, some derivatives have shown potential in overcoming multidrug resistance (MDR). Compounds 4e and 4f were found to reverse chemoresistance to doxorubicin (B1662922) in a leukemia cell line (K562/4) that overexpresses P-glycoprotein, a key protein involved in MDR. nih.govnih.gov This suggests that the indoline-5-sulfonamide scaffold could be valuable for developing adjuvant agents that restore the efficacy of existing chemotherapeutics. nih.gov

Table 2: Antiproliferative Activity of Selected Indoline-5-sulfonamides

| Compound | Cell Line | Condition | Activity (IC₅₀) |

| 4f (1-(4-chlorobenzoyl)indoline-5-sulfonamide) | MCF7 (Breast Cancer) | Hypoxia | 12.9 µM |

Data reflects the concentration required to inhibit 50% of cell growth. nih.govnih.gov

The indole nucleus is recognized as a "privileged" scaffold in medicinal chemistry, forming the basis for numerous compounds targeting the central nervous system. nih.gov Likewise, sulfonamide derivatives have been investigated for their potential in treating neurodegenerative diseases, with some showing activity as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or as modulators of neuroinflammation. researchgate.net

While direct studies on the 2,3-dihydro-1H-indole-5-sulfonic acid molecule itself in neurodegenerative models are not prominent, its structural components suggest potential. Indole-based sulfonamide derivatives have been recently synthesized and evaluated for their ability to inhibit cholinesterases, key targets in Alzheimer's disease therapy. nih.gov The versatility of the indole structure allows it to interact with various receptors and enzymes implicated in the pathology of neurodegenerative conditions. nih.gov Compounds based on indoles are being explored for their ability to mitigate oxidative stress, inhibit the aggregation of proteins like amyloid-beta and alpha-synuclein, and reduce neuroinflammation, all of which are critical factors in diseases such as Alzheimer's and Parkinson's.

Therefore, the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold represents a rational starting point for the design of novel multifunctional agents aimed at the complex pathologies underlying neurodegenerative disorders. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for 2,3-Dihydro-1H-indole-5-sulfonic Acid Derivatives

The sulfonic acid group, and more specifically its sulfonamide derivative (-SO₂NH₂), is the cornerstone of the biological activity observed in the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold, particularly in the context of carbonic anhydrase (CA) inhibition. nih.gov

The primary role of the sulfonamide group is to act as a potent zinc-binding group (ZBG). nih.gov In its anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of CA enzymes, which is the fundamental interaction for inhibition. nih.gov This anchoring is essential for the molecule's inhibitory function.

Structure-activity relationship (SAR) studies on 1-acylated indoline-5-sulfonamides have provided further insights into how modifications to the scaffold influence efficacy and selectivity against different CA isoforms. nih.gov

The Indoline (B122111) Core vs. Other Cores: The replacement of an aminoindane core with the indoline core (a "scaffold hopping" approach) proved to be a successful strategy for developing novel CA inhibitors. Docking studies indicated that the indoline core maintains a similar and favorable orientation in the CA IX active site compared to the parent indane structure. nih.gov

Acylation at the 1-Position: The introduction of an acyl group at the N1 position of the indoline ring generally leads to a significant increase in inhibitory activity against CA XII compared to less polar alkyl fragments. nih.gov This acyl group provides an additional hydrogen bond donor/acceptor site, enhancing the binding affinity. nih.gov

Substitution on the Acyl Phenyl Ring: The nature and position of substituents on the phenyl ring of the 1-acyl group have a marked effect on potency and selectivity.

Derivatives with chlorine atoms, such as 1-(4-chlorobenzoyl)indoline-5-sulfonamide (4f ) and 1-(3,4-dichlorobenzoyl)indoline-5-sulfonamide (4h ), were among the most potent inhibitors of CA XII. nih.gov

These chloro-substituted derivatives also demonstrated a degree of selectivity over other CA isoforms like CA I. nih.gov

The introduction of a perfluoro-benzoyl group (4e ) also resulted in significant activity. nih.gov

Positional and Stereochemical Impact of Substituents on Activity

The biological activity of derivatives based on the 2,3-dihydro-1H-indole (indoline) scaffold is profoundly influenced by the placement and three-dimensional arrangement of their substituents. The precise location of a functional group on the indoline ring system can determine the molecule's ability to interact with its biological target, while its stereochemistry can be the deciding factor between a potent therapeutic agent and an inactive isomer.

The position of substituents dictates the electronic and steric profile of the molecule. For instance, in related indole-based structures, the location of even simple functional groups can lead to significant variations in potency and selectivity. Structure-activity relationship (SAR) studies on various indole derivatives have repeatedly shown that certain positions are more favorable for substitution than others for specific biological targets. For example, investigations into a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which contain a fused indoline-like core, revealed that alkylation at the N-1 or N-5 positions resulted in a marked decrease in activity as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. nih.gov This suggests that the hydrogen atoms at these positions may be crucial for hydrogen-bonding interactions with the target protein, and their replacement with a bulkier methyl group is detrimental. nih.gov

While specific SAR data on the 2,3-dihydro-1H-indole-5-sulfonic acid scaffold is not extensively documented in publicly available literature, principles from related structures provide valuable insights. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the activity was highly sensitive to the nature and position of halogen substituents on the indole ring. The presence of a chloro or fluoro group at the C-5 position was found to be a determining factor for potency. This highlights that for the indoline-5-sulfonic acid core, modifications at the C-4, C-6, and C-7 positions would be expected to significantly modulate bioactivity.

Stereochemistry introduces a critical layer of complexity and specificity. Many biological targets, such as enzymes and receptors, are chiral themselves and can therefore differentiate between the enantiomers of a chiral drug molecule. nih.gov This stereoselectivity can result in one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

A compelling illustration of this principle is found in the study of chiral 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. When a racemic compound was separated into its individual enantiomers, a dramatic difference in biological activity was observed. The (R)-enantiomer was identified as the eutomer, retaining a potent low-nanomolar activity, whereas the (S)-enantiomer (the distomer) was over 100 times less active. nih.gov

| Compound | Stereochemistry | EC₅₀ (µM) for F508del-CFTR |

| Racemate 1 | Racemic (R/S) | 0.019 |

| Eutomer | (R)-enantiomer | 0.017 |

| Distomer | (S)-enantiomer | > 1.0 |

This interactive table demonstrates the profound impact of stereochemistry on the biological activity of a chiral compound containing an indoline-like core. Data sourced from studies on CFTR potentiators. nih.gov

This stark difference underscores the importance of stereochemical considerations in drug design. The specific three-dimensional arrangement of atoms in the (R)-enantiomer allows for an optimal fit and interaction with the binding site on its target protein, leading to a potent biological response. The (S)-enantiomer, being a mirror image, cannot achieve this same optimal interaction and thus exhibits significantly lower activity. Therefore, for any chiral derivative of 2,3-dihydro-1H-indole-5-sulfonic acid, it is crucial to synthesize and test each enantiomer separately to identify the eutomer and fully characterize the compound's therapeutic potential.

Conformational Analysis and Bioactivity Correlation

The biological activity of a molecule is not only dependent on its chemical structure but also on the three-dimensional shape, or conformation, it adopts in space. Conformational analysis examines the different spatial arrangements of atoms that a molecule can assume through the rotation of single bonds. For derivatives of 2,3-dihydro-1H-indole-5-sulfonic acid, the flexibility or rigidity of the scaffold and its substituents can play a pivotal role in determining the affinity and efficacy at a biological target.

The correlation between a molecule's preferred conformation and its bioactivity is a cornerstone of medicinal chemistry. A molecule must adopt a specific "bioactive conformation" to effectively bind to its target receptor or enzyme active site. In some cases, the indoline ring itself, being a partially saturated system, has a degree of conformational flexibility. Substituents, particularly at the C-2 and C-3 positions, can influence or lock the ring into a preferred conformation, which can in turn affect activity.

For example, studies on 2,3-dihydro derivatives of melatonin (B1676174) have explored how introducing substituents at the C-3 position can lock the side chain into a specific conformation, shifting it from the plane of the indole moiety. brieflands.com The primary goal of such research is to investigate how these defined conformational features directly influence the molecule's affinity for melatonin receptors. This strategy of creating conformationally restricted analogues is a powerful tool to probe the geometric requirements of a binding site.

| Compound Linkage | Molecular Shape | Relative Binding Affinity | Relative Antiviral Activity |

| 6–6' | Compact | High | High |

| 5–6' | Less Compact | Moderate | Moderate-Low |

| 6–5' | Less Compact | Moderate | Moderate-Low |

| 5–5' | Extended | Low | Low |

This interactive table illustrates the correlation between molecular shape (conformation) and biological activity for a series of indole-based compounds. Data adapted from research on HIV-1 fusion inhibitors. nih.gov

Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are often employed to formalize the link between conformation and bioactivity. mdpi.com These models map the steric and electrostatic fields of a series of molecules to correlate their 3D properties with their observed biological activities. By analyzing the resulting contour maps, chemists can visualize which regions of space around the molecular scaffold require bulky or electron-donating groups, and which areas are sensitive to steric hindrance. This information, which is intrinsically linked to the molecule's conformation, provides a rational basis for designing new derivatives of scaffolds like 2,3-dihydro-1H-indole-5-sulfonic acid with improved potency and selectivity. mdpi.com

Computational and Theoretical Studies on 2,3 Dihydro 1h Indole 5 Sulfonic Acid Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2,3-dihydro-1H-indole-5-sulfonic acid, might interact with a biological target, typically a protein.

Molecular docking simulations are instrumental in predicting how indole (B1671886) derivatives bind to the active sites of proteins. These predictions are crucial for structure-based drug design. For instance, studies on indole-based sulfonamides have been conducted to evaluate their potential as inhibitors for specific therapeutic targets.

One area of investigation has been the Janus kinase 3 (JAK-3) protein, which is implicated in signaling pathways related to oral cancer. nih.gov Molecular docking analyses of a series of indole-based diaza-sulphonamide compounds with the JAK-3 protein have shown promising binding affinities, suggesting their potential as anti-cancer agents. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value typically signifies a stronger interaction. The interactions of these compounds are comparable to clinically used drugs, indicating they fit well within the protein's binding site. nih.gov

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 1 | -9.7 |

| Compound 2 | -9.5 |

| Compound 3 | -9.4 |

| Compound 4 | -9.3 |

| Compound 5 | -9.2 |

| Compound 6 | -9.1 |

| Compound 7 | -9.0 |

| Compound 8 | -8.9 |

| Compound 9 | -8.8 |

| Doxorubicin (B1662922) (Reference) | -9.0 |

This table is based on data for related indole sulfonamide compounds, as specific docking studies for 2,3-dihydro-1H-indole-5-sulfonic acid were not available in the searched literature.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Understanding these recognition mechanisms is key to explaining a compound's biological activity.

Docking studies reveal the specific amino acid residues within a protein's active site that interact with the ligand. For example, the aromatic indole ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The sulfonamide group is a potent hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with polar residues in the binding pocket.

A related compound, 2,3-dioxo-5-indolinesulfonic acid (DISA), has been studied for its specific reaction with tryptophan residues in peptides and proteins. nih.gov This high specificity is a prime example of molecular recognition, where the chemical properties of DISA lead to a targeted interaction with a particular amino acid, demonstrating how the indole core and its substituents can drive selective binding. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and energy of molecules. nih.gov These calculations are essential for understanding a molecule's intrinsic properties and predicting its behavior in chemical reactions and biological systems.

The conformational energy landscape of a molecule describes the relationship between its three-dimensional shape (conformation) and its potential energy. researchgate.net Molecules are not static but exist as an ensemble of different conformations, and the energy landscape reveals which shapes are most stable (lowest energy) and the energy barriers between them. chemrxiv.orgchemrxiv.org

Quantum chemical calculations are a powerful tool for predicting the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely mechanism, including intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For 2,3-dihydro-1H-indole-5-sulfonic acid, such studies could predict its metabolic fate, its reactivity with various biomolecules, or the mechanisms of its potential therapeutic actions. However, specific computational studies on the reaction mechanisms and transition state characterizations involving this particular compound are not prominently featured in the existing literature, representing an area for future investigation.

The electronic structure of a molecule governs its reactivity and its interactions with other molecules. Quantum chemical calculations can determine several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electrochemical studies, such as cyclic voltammetry, can experimentally probe the redox behavior of molecules, which is directly related to their electronic properties. researchgate.net Studies on related indole-based sulfonamide derivatives have investigated their oxidation and reduction potentials. researchgate.net This redox behavior can be critical for biological activity, as many biological processes involve electron transfer reactions. The nature of substituents on the indole sulfonamide core has been shown to vary the redox properties of the compounds. researchgate.net

| Parameter | Value |

|---|---|

| Oxidation Potential, Epa (mV) | 630 |

| Reduction Potential, Epc (mV) | -1450 |

| ΔEp (Epa - Epc) (mV) | 66 |

This table presents data for a related 5-fluoro-1H-indole-3-carbohydrazide derivative to illustrate the type of electronic property data obtained from such studies.

By calculating properties such as the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and regions likely to engage in hydrogen bonding. This information is invaluable for understanding how 2,3-dihydro-1H-indole-5-sulfonic acid interacts with biological targets and for designing new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby optimizing lead compounds and reducing the need for extensive experimental work. researchgate.net For derivatives of 2,3-dihydro-1H-indole-5-sulfonic acid, QSAR studies have been pivotal in understanding how structural modifications influence their therapeutic efficacy.

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for 2,3-dihydro-1H-indole-5-sulfonic acid and related indole systems involves curating a dataset of compounds with known biological activities and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties. Statistical methods are then employed to build a regression model that correlates these descriptors with activity.

For instance, QSAR models have been developed for indole-based sulfonylhydrazones to predict their anti-breast cancer activity. mdpi.com In these studies, several models were generated, with some achieving strong predictive ability, indicated by correlation coefficients (R) greater than 0.9 and cross-validated correlation coefficients (Q) above 0.65. mdpi.com Similarly, 2D-QSAR modeling has been applied to design novel 1H-3-indolyl derivatives as potent antioxidants, specifically as inhibitors of 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.gov

The statistical robustness of these models is critical. A high correlation coefficient (R) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (Q²) from methods like leave-one-out (LOO) cross-validation demonstrates the model's internal predictive power. researchgate.net The external predictability is often assessed using a separate test set of compounds. researchgate.net For a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, a QSAR model for cytotoxic activity showed internal and external model prediction rates of 54.29% and 56.68%, respectively. researchgate.net

Table 1: Example of Statistical Parameters for QSAR Models of Indole Derivatives

| Model Target | Biological Activity | R | Q² | Key Finding | Reference |

| Indole-sulfonylhydrazones | Anticancer (MCF-7) | > 0.9 | > 0.65 | Model demonstrates strong predictive ability for cytotoxicity. | mdpi.com |

| 1H-3-Indolyl derivatives | Antioxidant (ABTS) | - | - | Model successfully recommended promising candidates for in vitro testing. | nih.govnih.gov |

| Indeno[1,2-b]indoles | CK2 Inhibition | - | - | Model was used to predict the activity of a different class of compounds (naphtho[2,3-b]furan-4,9-diones). | nih.gov |

| Thiazolidin-4-ones | Anticancer (Osteosarcoma) | - | - | Model was built using descriptors from the CODESSA program to predict IC50 values. | researchgate.net |

Identification of Key Structural Descriptors for Target Interactions

A primary outcome of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. These descriptors provide insight into the structural features required for effective interaction with a biological target.

For indole derivatives, various descriptors have been found to be significant. Lipophilicity, often represented by parameters like LogP, is a common descriptor. researchgate.net In a study on indole-based sulfonylhydrazones, the presence of specific substituents was found to positively or negatively influence activity. For example, against the MCF-7 cell line, a non-substituted phenyl ring or a 4-methylphenyl group had a positive impact on ligand efficiency. mdpi.com Conversely, introducing bromo or methoxy (B1213986) substituents did not lead to satisfactory activity or selectivity. mdpi.com The presence of 5-Cl or 1-COCH3 substituents on the indole ring was identified as a critical contributor to enhanced anticancer activity. mdpi.com

In another model for cytotoxic N-substituted isatin (B1672199) derivatives, bending energy (BE) and the lipophilic parameter (PC) were identified as crucial. researchgate.net The negative coefficient for these terms in the QSAR equation indicated that cytotoxic activity increases as the bending energy and lipophilicity of the compound increase. researchgate.net This suggests that substituents altering these properties can be rationally introduced to enhance biological activity.

Table 2: Key Structural Descriptors and Their Influence on the Activity of Indole Derivatives

| Descriptor Type | Specific Descriptor | Influence on Activity | Biological Context | Reference |

| Substituent Effects | 5-Cl on indole ring | Positive | Anticancer Activity | mdpi.com |

| 1-COCH3 on indole ring | Positive | Anticancer Activity | mdpi.com | |

| 4-methylphenyl group | Positive | Ligand Efficiency (MCF-7) | mdpi.com | |

| Bromo or Methoxy groups | Negative | Anticancer Activity & Selectivity | mdpi.com | |

| Physicochemical | Lipophilicity (PC) | Positive (inversely correlated in model) | Cytotoxicity | researchgate.net |

| Energy | Bending Energy (BE) | Positive (inversely correlated in model) | Cytotoxicity | researchgate.net |

| Topological | Topological Length/Volume | Significant | 15-LOX Inhibition | mdpi.com |

Molecular Dynamics Simulations and Conformational Dynamics